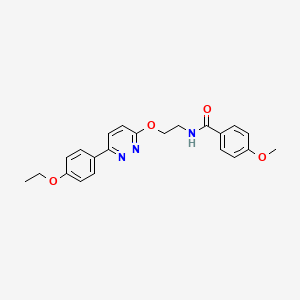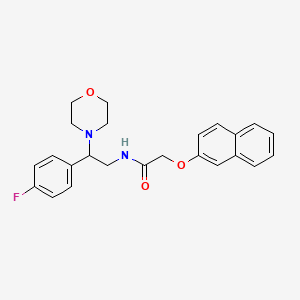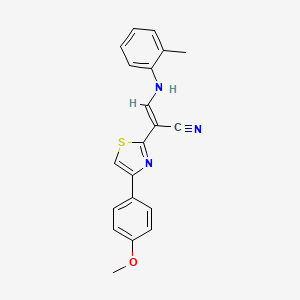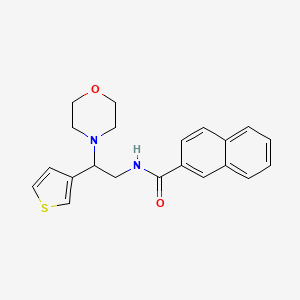
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H12F6N4O2 and its molecular weight is 382.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The preparation generally starts with the synthesis of the triazole ring, followed by introducing the methyl and trifluoromethyl groups. Reacting intermediates with suitable reagents under controlled conditions creates the final compound. Specific details often involve multi-step synthesis, precise temperature control, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, production scales up using similar synthetic routes, but employs larger reactors and continuous flow processes for efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), ensure the compound's consistency and purity.
化学反応の分析
Types of Reactions it Undergoes: It can undergo oxidation, reduction, and substitution reactions. The trifluoromethyl and triazole groups provide sites for nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Reagents like bromine for oxidation, sodium borohydride for reduction, and various bases/acids for substitution reactions are common. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, controlled temperatures, and inert atmospheres.
Major Products: Depending on the reaction, products can range from various modified triazole derivatives to complex benzamide analogues, each with potential research applications.
科学的研究の応用
Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor, interacting with specific protein targets.
Medicine: Explored for possible therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in developing new materials, such as polymers with unique properties for coatings and electronics.
作用機序
Molecular Targets and Pathways: The compound interacts with enzymes by binding to active sites, inhibiting their function. This can disrupt biological pathways, leading to therapeutic effects.
Effects: In medical research, it is noted for its ability to inhibit specific enzymes involved in disease processes, offering potential for drug development.
類似化合物との比較
Similar Compounds: Structurally similar compounds include other triazole-based molecules, benzamide derivatives, and trifluoromethylated compounds.
Uniqueness: Its combination of functional groups offers a unique reactivity profile, making it versatile for various applications. This combination is less common in other similar compounds, giving it distinct advantages in certain research and industrial contexts.
This should give you a solid overview of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, from synthesis to application
特性
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N4O2/c1-23-11(14(18,19)20)22-24(12(23)26)7-6-21-10(25)8-4-2-3-5-9(8)13(15,16)17/h2-5H,6-7H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXYFCPXFYHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)

![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)

![[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2727810.png)
![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide](/img/structure/B2727813.png)
![(2E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2727815.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)
![2-(3-bromophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2727819.png)

